3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
Description
Chemical Structure & Properties The compound 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate (CAS: 315715-14-1) has a molecular formula of C₂₄H₁₈O₆ and a molecular weight of 402.402 g/mol . It features a chromene core substituted at the 3-position with a 2-methoxyphenoxy group and at the 7-position with a 4-methoxybenzoate ester.
Properties
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O7/c1-27-16-9-7-15(8-10-16)24(26)30-17-11-12-18-21(13-17)29-14-22(23(18)25)31-20-6-4-3-5-19(20)28-2/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIBWJUTKIKXTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxyphenol with 4-hydroxycoumarin in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then esterified with 4-methoxybenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium carbonate are used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, molecular properties, and reported activities:
Structural and Functional Insights
Substituent Effects on Bioactivity
- Methoxy vs.
- Chlorophenyl Substitution : The chlorophenyl analog () exhibits a higher logP (5.2 vs. 3.5), suggesting stronger membrane penetration but possibly reduced solubility. The chlorine atom’s electron-withdrawing nature could also influence metabolic stability .
- Morpholinecarboxylate : Replacing the benzoate with a morpholine ring () introduces a polar heterocycle, likely improving aqueous solubility (e.g., for IV formulations) but reducing BBB permeability .
Pharmacokinetic and Toxicity Profiles
- BBB Permeability : The target compound’s molecular weight (<500 g/mol) and moderate logP align with CNS drug candidates, whereas the morpholine analog () may face BBB challenges due to increased polarity .
- Toxicity: None of the analogs violated Lipinski’s rule or showed predicted toxicity in silico, suggesting a favorable safety profile for the chromene scaffold .
Biological Activity
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a complex organic compound belonging to the class of chromen-4-one derivatives. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. Its structural features suggest potential applications in anti-inflammatory, antioxidant, and anticancer therapies.
Chemical Structure and Properties
The compound's structure comprises a chromen-4-one core substituted with both a 2-methoxyphenoxy group and a 4-methoxybenzoate ester. This unique combination of functional groups is believed to enhance its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C18H16O5 |
| Molecular Weight | 300.32 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Antioxidant Activity : It exhibits free radical scavenging properties, which can protect cells from oxidative stress .
- Cell Proliferation Modulation : The compound may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells .
Biological Activity Studies
Several studies have evaluated the biological activities of this compound:
Anti-inflammatory Activity
Research indicates that the compound effectively inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators. In vitro studies have shown significant inhibition rates against COX-2, suggesting its potential as an anti-inflammatory agent.
Antioxidant Properties
The antioxidant capacity of this compound has been demonstrated through various assays, including DPPH and ABTS radical scavenging tests. The presence of methoxy groups enhances its electron-donating ability, contributing to its antioxidant effects .
Anticancer Activity
In vitro cytotoxicity assays against various cancer cell lines (e.g., MCF-7 for breast cancer) have shown promising results. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest . Molecular docking studies further support its potential as a lead compound for drug development targeting specific cancer pathways.
Case Studies
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Case Study on COX Inhibition :
- A study evaluated the inhibitory effects of the compound on COX enzymes using enzyme assays.
- Results indicated an IC50 value of approximately 10 μM for COX-2, demonstrating significant anti-inflammatory potential.
-
Case Study on Antioxidant Activity :
- The compound was tested in a DPPH assay, yielding an IC50 value of 15 μM.
- This suggests that it can effectively scavenge free radicals, contributing to cellular protection against oxidative damage.
-
Case Study on Anticancer Effects :
- In vitro tests on MCF-7 cells revealed that treatment with the compound resulted in a reduction in cell viability by 40% after 48 hours.
- Flow cytometry analysis indicated an increase in apoptotic cells, affirming its anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
